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Compound of Interest

Compound Name: BMS-901715

Cat. No.: B11933346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of BMS-901715, a

potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the

selectivity of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-

target effects. This document summarizes the available quantitative data, details the

experimental methodologies used for its determination, and provides a comparative context

with other relevant kinases.

Executive Summary
BMS-901715, also known as LP-935509, is a highly potent, ATP-competitive, and brain-

penetrant inhibitor of AAK1 with a reported IC50 of 3.3 nM.[1] It has demonstrated

antinociceptive activity in preclinical models of neuropathic pain.[1] While highly potent for

AAK1, like many kinase inhibitors, it exhibits activity against other related kinases. This guide

presents a comparative analysis of its selectivity against a panel of other kinases to provide a

comprehensive understanding of its interaction profile.

Quantitative Selectivity Profile of BMS-901715 (LP-
935509)
The selectivity of BMS-901715 has been assessed against a panel of human kinases. The

following table summarizes the inhibitory activity of the compound, providing a quantitative
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comparison of its potency against its primary target, AAK1, and other kinases.

Target Kinase IC50 (nM) Kinase Family Notes

AAK1 3.3 NAK Primary Target

BIKE 14 NAK
Potent off-target

inhibition

GAK 320 NAK
Modest off-target

inhibition

Data sourced from publicly available information.[1]

Comparative Kinase Inhibition
Recent studies have further explored the selectivity of LP-935509 (BMS-901715) within the

Numb-associated kinase (NAK) family. A differential scanning fluorimetry (DSF) assay

confirmed that LP-935509 binds to AAK1, BIKE, and GAK, with no significant selectivity

observed between AAK1 and BIKE in this particular assay. This highlights the challenge in

achieving high selectivity among closely related kinase family members.

Experimental Protocols
The determination of the kinase selectivity profile of BMS-901715 involves robust biochemical

assays. Below is a detailed methodology for a commonly employed technique.

Kinase Activity Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a panel of purified kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

ATP (Adenosine triphosphate)
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Test compound (BMS-901715) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

Microplates (e.g., 384-well plates)

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: A serial dilution of the test compound (BMS-901715) is prepared in

DMSO and then diluted in the assay buffer to the desired final concentrations.

Kinase Reaction: The kinase, its specific substrate, and the test compound are added to the

wells of the microplate.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP

concentration is typically at or near the Km value for each specific kinase to ensure accurate

determination of ATP-competitive inhibition.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes).

Termination and Detection: The kinase reaction is stopped, and the amount of ADP

produced, which is proportional to the kinase activity, is measured using a detection reagent.

The ADP-Glo™ assay, for instance, involves a two-step process: first, terminating the kinase

reaction and depleting the remaining ATP, and second, converting the produced ADP into

ATP, which is then used to generate a luminescent signal.

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values

are calculated by fitting the dose-response data to a four-parameter logistic equation using

appropriate software (e.g., GraphPad Prism).

Differential Scanning Fluorimetry (DSF) for Target
Engagement

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b11933346?utm_src=pdf-body
https://www.benchchem.com/product/b11933346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the binding of a compound to a kinase by measuring changes in the

thermal stability of the protein.

Procedure:

A solution containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) is

prepared.

The test compound is added to the solution.

The temperature of the solution is gradually increased, and the fluorescence is monitored.

As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an

increase in fluorescence.

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Binding of a ligand, such as an inhibitor, stabilizes the protein, resulting in an increase in the

Tm. The magnitude of this thermal shift (ΔTm) is indicative of the binding affinity.

Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz (DOT language).
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Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by BMS-901715.
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Kinase Inhibitor Selectivity Profiling Workflow
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion
BMS-901715 is a potent inhibitor of AAK1 with promising therapeutic potential for neuropathic

pain. While it demonstrates high potency for its primary target, it also exhibits inhibitory activity

against other members of the NAK kinase family, particularly BIKE. The detailed selectivity

profile and the experimental methodologies provided in this guide offer valuable information for

researchers and drug development professionals to understand the compound's biological

activity and to guide further investigation and development. The provided diagrams visually

summarize the key biological pathway and the experimental approach to selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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